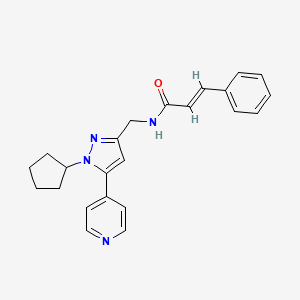
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)cinnamamide is a useful research compound. Its molecular formula is C23H24N4O and its molecular weight is 372.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)cinnamamide is a compound of growing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H23N4O
- Molecular Weight : 347.43 g/mol
- CAS Number : 1421514-53-5
The structure features a cinnamide backbone, which is known for various biological activities, combined with a pyrazole moiety that contributes to its pharmacological profile.
Biological Activity Overview
This compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Antiproliferative Effects : Research indicates that compounds with similar structures have shown significant antiproliferative activity against cancer cell lines. The presence of the cinnamide group is particularly associated with these effects due to its interaction with key cellular pathways involved in cancer progression.
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Matrix Metalloproteinases (MMPs) : Compounds containing similar structural motifs have been reported to inhibit MMPs, which play a critical role in tumor metastasis and invasion. This inhibition could lead to reduced cancer cell migration and invasion.
- Modulation of Apoptosis Pathways : Evidence suggests that this compound may influence apoptotic pathways, promoting cell death in malignant cells while sparing normal cells.
- Interference with Signal Transduction : The compound may interfere with signaling pathways such as PI3K/Akt or MAPK pathways, which are crucial for cell survival and proliferation.
Table 1: Summary of Biological Activities
Specific Studies
- Antimicrobial Study : A study demonstrated that N-cinnamoyl derivatives exhibit broad-spectrum antimicrobial activity. The structural components play a crucial role in their effectiveness against both gram-positive and gram-negative bacteria.
- Cancer Research : In vitro studies on various cancer cell lines showed that compounds similar to N-cinnamides can inhibit cell proliferation significantly, suggesting potential use as anticancer agents.
- Mechanistic Insights : Research into the molecular mechanisms revealed that these compounds could modulate gene expression related to apoptosis and cell cycle regulation, providing insights into their therapeutic potential.
特性
IUPAC Name |
(E)-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-23(11-10-18-6-2-1-3-7-18)25-17-20-16-22(19-12-14-24-15-13-19)27(26-20)21-8-4-5-9-21/h1-3,6-7,10-16,21H,4-5,8-9,17H2,(H,25,28)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXSNSAGTYYUNR-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C=CC3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)/C=C/C3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














